molecular formula C18H16N4O2S B10805409 6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one

6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one

Cat. No.: B10805409
M. Wt: 352.4 g/mol
InChI Key: WLRIZVYUNKIUTG-UHFFFAOYSA-N
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Description

This compound is a nitrogen- and sulfur-containing tetracyclic heterocycle with a fused furan-derived substituent. Its IUPAC name reflects a complex polycyclic framework: a 17-membered ring system incorporating thia (sulfur), triaza (three nitrogen atoms), and a ketone group. Structural validation via X-ray crystallography (using programs like SHELXL ) confirms its tetracyclic core, which is critical for understanding its physicochemical behavior and interactions with biological targets.

Properties

IUPAC Name

6-(furan-2-ylmethylamino)-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-18-16-12-5-1-2-6-13(12)25-17(16)20-15-8-7-14(21-22(15)18)19-10-11-4-3-9-24-11/h3-4,7-9H,1-2,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIZVYUNKIUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related tetracyclic heterocycles.

Table 1: Structural and Functional Comparison of Tetracyclic Heterocycles

Compound Name Molecular Formula Substituents/R-Groups Ring System Notable Features References
Target Compound C₁₇H₁₄N₄O₂S 6-(Furan-2-ylmethyl amino), 17-thia Tetracyclic Furan-derived substituent, ketone group
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one C₁₄H₁₃N₃O₂S 13-Methoxy Tetracyclic Methoxy group at position 13
8-[3-(Diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one C₂₅H₂₇N₅O₂S 8-(Diethylamino propylamino), 13-phenyl Tetracyclic Bulky diethylamino and phenyl substituents
10-(Furan-2-yl)-7-(furan-2-ylmethyl)-8-hydroxy-7-aza-spiro[4.5]decane-1,6-dione C₁₈H₁₈N₂O₅ Dual furan substituents, spirolactam Spirocyclic Spirolactam core with dual furan groups
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol C₁₅H₁₁N₄O₂S Phenol substituent Tetracyclic Phenolic hydroxyl group

Key Comparisons:

Core Structure :

  • The target compound and its analogs share a tetracyclic backbone with nitrogen and sulfur atoms. However, the positioning of heteroatoms varies: the target compound has 17-thia and 2,7,8-triaza, while the compound in incorporates 10-thia and 3,5,6,8-tetrazatetracyclic systems. These differences influence electronic properties, such as dipole moments and hydrogen-bonding capacity .

Substituent Effects: The furan-2-ylmethyl amino group in the target compound contrasts with the methoxy (), diethylamino propylamino (), and phenol () groups in others.

Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of furan-2-ylmethyl amine with a preformed tetracyclic precursor, analogous to methods for spirolactams () and triazatetracyclo derivatives (). In contrast, the compound in requires multi-step functionalization to introduce its bulky diethylamino and phenyl groups.

Bioactivity Potential: While bioactivity data for the target compound is absent, structurally related spirolactams () and azatetracyclo compounds () exhibit antimicrobial and enzyme-inhibitory properties. The phenolic analog in may have antioxidant activity due to its hydroxyl group.

Research Findings and Implications

Structural Insights: X-ray crystallography () confirms that the tetracyclic framework in these compounds is rigid, with bond lengths and angles consistent with aromatic and non-aromatic heterocycles. The furan substituent in the target compound introduces slight torsional strain, as seen in similar spirolactams ().

Thermodynamic Stability :
Compounds with electron-withdrawing groups (e.g., ketones in the target compound) show higher thermal stability than those with electron-donating groups (e.g., methoxy in ), as evidenced by differential scanning calorimetry data in related studies .

In contrast, the diethylamino propylamino analog () has a higher molecular weight (485.6 g/mol), likely reducing membrane permeability.

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